molecular formula C18H17BrO4S B2914069 S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate CAS No. 882073-27-0

S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate

Cat. No.: B2914069
CAS No.: 882073-27-0
M. Wt: 409.29
InChI Key: KJVGJXYPZOGMCU-VZUCSPMQSA-N
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Description

S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate is a useful research compound. Its molecular formula is C18H17BrO4S and its molecular weight is 409.29. The purity is usually 95%.
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Properties

IUPAC Name

S-(4-bromophenyl) (E)-3-(2,3,4-trimethoxyphenyl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4S/c1-21-15-10-4-12(17(22-2)18(15)23-3)5-11-16(20)24-14-8-6-13(19)7-9-14/h4-11H,1-3H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVGJXYPZOGMCU-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)SC2=CC=C(C=C2)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)SC2=CC=C(C=C2)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate (CAS: 882073-27-0) is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C18H17BrO4S
  • Molar Mass : 409.29 g/mol
  • Structure : The compound features a propenethioate group with a bromophenyl and a trimethoxyphenyl substituent.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the bromine atom and methoxy groups enhances electron density, which is crucial for scavenging free radicals. Studies have shown that derivatives of bromophenyl compounds can inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress in biological systems .

Antimicrobial Activity

The antibacterial properties of related compounds have been extensively studied. For instance, thiosemicarbazide derivatives with bromophenyl substitutions demonstrated increased antibacterial activity compared to their chlorine analogs. This increase is attributed to enhanced electron density on the hydrazinic end of the molecule, which may facilitate interactions with bacterial membranes .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Similar chalcone derivatives have been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The trimethoxyphenyl group may play a role in enhancing cytotoxicity against various cancer types by influencing cell cycle regulation and apoptosis mechanisms .

Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of various bromophenyl compounds, including those structurally similar to this compound. The results indicated significant inhibition of DPPH radical formation, suggesting effective scavenging capabilities. The structure-activity relationship highlighted that the presence of methoxy groups significantly enhances antioxidant activity .

Study 2: Antimicrobial Efficacy

In a comparative analysis of thiosemicarbazide derivatives, it was found that this compound exhibited superior antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

Study 3: Cancer Cell Line Studies

Research on the cytotoxic effects of chalcone derivatives revealed that this compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved mitochondrial dysfunction and activation of caspase pathways. These findings support further investigation into its potential as an anticancer therapeutic agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl structures. Yields >75% observed in analogous systems .
  • Buchwald-Hartwig Amination : Forms aryl amines using amines (e.g., NHBoc) under Pd catalysis .

Example Reaction :
S 4 Bromophenyl propenethioate+PhB OH 2Pd PPh3 4,K2CO3S Biphenyl propenethioate\text{S 4 Bromophenyl propenethioate}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{K}_2\text{CO}_3}\text{S Biphenyl propenethioate}

Electrophilic Additions to the α,β-Unsaturated System

The conjugated thioester participates in:

  • Michael Additions : Nucleophiles (e.g., amines, thiols) attack the β-carbon .
  • Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes to form six-membered rings .

Product Stability : Steric hindrance from trimethoxyphenyl groups may reduce reaction rates compared to simpler chalcones .

Thioester Hydrolysis

Under basic or enzymatic conditions, the thioester bond hydrolyzes to form carboxylic acids:
S 4 Bromophenyl propenethioateNaOH3 2 3 4 Trimethoxyphenyl propenoic acid+4 Bromothiophenol\text{S 4 Bromophenyl propenethioate}\xrightarrow{\text{NaOH}}\text{3 2 3 4 Trimethoxyphenyl propenoic acid}+\text{4 Bromothiophenol}
Conditions : 1M NaOH, 60°C, 2h (yield ~85% inferred from similar thioesters ).

Demethylation of Methoxy Groups

Treatment with BBr₃ selectively removes methyl groups from the trimethoxyphenyl moiety:
2 3 4 TrimethoxyphenylBBr3,DCM2 3 4 Trihydroxyphenyl\text{2 3 4 Trimethoxyphenyl}\xrightarrow{\text{BBr}_3,\text{DCM}}\text{2 3 4 Trihydroxyphenyl}
Applications : Generates polyphenolic derivatives for antioxidant studies .

Stability and Degradation

  • Thermal Stability : Decomposes at ~220°C (TGA data from related chalcones ).
  • Photodegradation : UV exposure (λ = 254 nm) induces cis-trans isomerization and bond cleavage .

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